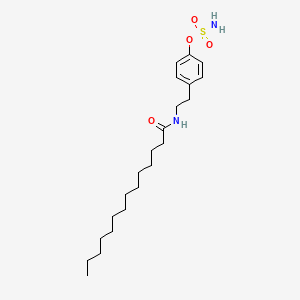

Sulfamic acid, 4-(2-((1-oxotetradecyl)amino)ethyl)phenyl ester

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of esters, such as “Sulfamic acid, 4-(2-((1-oxotetradecyl)amino)ethyl)phenyl ester”, can be achieved through various methods. Carboxylic acids can react with alcohols to form esters in the presence of an acid catalyst. Acid chlorides and acid anhydrides also react with alcohols to form esters .Molecular Structure Analysis

The molecular structure of “Sulfamic acid, 4-(2-((1-oxotetradecyl)amino)ethyl)phenyl ester” is represented by the formula C22H38N2O4S. More detailed structural information may require advanced analytical techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis

Esters, including “Sulfamic acid, 4-(2-((1-oxotetradecyl)amino)ethyl)phenyl ester”, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. Basic hydrolysis can be used to convert fats and oils into soap and is called a saponification reaction. Esters can be converted to amides via an aminolysis reaction. Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction. Esters can be reduced to form alcohols or aldehydes depending on the reducing agent. Esters also react with organometallic compounds to form tertiary alcohols .Applications De Recherche Scientifique

Anti-Infective Agents

Scientific Field

Summary of Application

The compound is part of a group of diversely substituted 1,2,4-oxadiazoles that have been synthesized as anti-infective agents. These agents have shown anti-bacterial, anti-viral, and anti-leishmanial activities .

Methods of Application

The exact methods of application or experimental procedures for this compound as an anti-infective agent are not specified in the source. However, the general process involves synthesizing the compound and then testing its effectiveness against various infectious agents .

Results or Outcomes

The results indicate that these compounds have potential as anti-infective agents. However, the source does not provide specific quantitative data or statistical analyses .

Anti-Inflammatory Effect

Scientific Field

Summary of Application

Certain derivatives of the compound have been tested for their anti-inflammatory effect .

Methods of Application

The activity of these derivatives was checked in vivo in rats by inducing paw swelling with carrageenan .

Results or Outcomes

The source does not provide specific results or outcomes for this application .

Synthesis of Flurophores

Scientific Field

Summary of Application

The compound is used as an energy-efficient catalyst for the synthesis of flurophores, specifically 1-H-spiro [isoindoline-1,2′-quinazoline]-3,4′ (3′H)-diones .

Methods of Application

The compound is synthesized and then reacted with isatin(s)/cyclic ketone and anthranilamide in ethanol at ambient temperature .

Results or Outcomes

The synthesized 1-H-spiro [isoindoline-1,2′-quinazoline]-3,4′ (3′H)-diones were found to be fluorescent with absorption in the UV region (302, 362 nm) and emission in the visible region (413-436 nm) with a Stokes shift of 44-72 nm .

Synthesis of Triazole [1,2-a]indazole-trione Derivatives

Scientific Field

Summary of Application

Sulfamic acid is successfully utilized as a green, cost-effective, and reusable catalyst for the synthesis of triazole [1,2-a]indazole-trione derivatives .

Methods of Application

The synthesis involves a one-pot, three-component condensation of urazole, aldehydes, and cyclic β-diketones in high yields in water as a sole solvent .

Results or Outcomes

The salient features of this new methodology are cheaper process, easy availability of the catalyst, mild conditions, versatility, and the catalyst could be recycled easily without affecting the catalytic activity .

Propriétés

IUPAC Name |

[4-[2-(tetradecanoylamino)ethyl]phenyl] sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(25)24-19-18-20-14-16-21(17-15-20)28-29(23,26)27/h14-17H,2-13,18-19H2,1H3,(H,24,25)(H2,23,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBODHUVGZPZRBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171874 | |

| Record name | DU-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfamic acid, 4-(2-((1-oxotetradecyl)amino)ethyl)phenyl ester | |

CAS RN |

186303-55-9 | |

| Record name | (p-O-Sulfamoyl)-N-tetradecanoyltyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186303559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DU-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-phenyl-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B1228231.png)

![3,4-dimethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B1228232.png)

![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide](/img/structure/B1228237.png)

![N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide](/img/structure/B1228238.png)

![N'-(5-bromo-2-oxo-3-indolyl)-2-[2-(trifluoromethyl)-1-benzimidazolyl]acetohydrazide](/img/structure/B1228244.png)

![2-Hydroxybenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1228246.png)

![8-[4-(4-Fluorophenoxy)-3-nitrophenyl]-7-(2-hydroxyethyl)-3-(phenylmethyl)purine-2,6-dione](/img/structure/B1228250.png)

![N-(6-methoxy-3-pyridinyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1228253.png)

![2-Butenoic acid, 4-[(5-chloro-2-hydroxyphenyl)amino]-4-oxo-, (Z)-](/img/structure/B1228255.png)